molecular formula C10H22Cl2N2O2 B1532688 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 885617-44-7

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride

Número de catálogo: B1532688
Número CAS: 885617-44-7
Peso molecular: 273.2 g/mol
Clave InChI: CUXYZUDQZDLSLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular architecture through its constituent structural elements. The compound features a piperidine ring system bearing a hydroxyl substituent at the 4-position, with a morpholin-4-ylmethyl group also attached at the same carbon center. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the basic nitrogen centers, forming a stable salt complex that enhances the compound's physicochemical properties.

The molecular formula C10H20N2O2·2HCl accurately represents the stoichiometric composition, while the Chemical Abstracts Service registry number 885617-44-7 provides unambiguous identification within chemical databases. The molecular weight of 273.19 grams per mole reflects the contribution of both organic components and associated hydrochloride molecules. Structural analysis reveals a quaternary carbon center at the 4-position of the piperidine ring, creating a sterically congested environment that influences both the compound's conformational preferences and its biological activity profiles.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C10H20N2O2·2HCl
Molecular Weight 273.19 g/mol
Chemical Abstracts Service Number 885617-44-7
International Union of Pure and Applied Chemistry Name This compound
Free Base Molecular Weight 200.28 g/mol

The three-dimensional architecture of this compound exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds connecting the morpholine and piperidine systems. The piperidine ring typically adopts a chair conformation to minimize steric interactions, while the morpholine ring maintains its characteristic chairlike structure with the oxygen atom positioned to optimize electronic effects. The methylene linker between these heterocycles provides sufficient flexibility for the molecule to adopt various spatial arrangements, potentially facilitating diverse binding modes with biological targets.

Historical Context of Piperidine-Morpholine Hybrid Scaffolds

The development of piperidine-morpholine hybrid scaffolds represents a significant evolution in medicinal chemistry, building upon decades of research into each individual heterocyclic system. Morpholine derivatives have demonstrated remarkable utility in central nervous system drug discovery since the mid-twentieth century, with several notable compounds achieving clinical success. The incorporation of morpholine rings into pharmaceutical agents began gaining prominence in the 1970s with compounds like doxapram, followed by subsequent developments including phendimetrazine, moclobemide, reboxetine, and aprepitant.

The strategic value of morpholine in drug design stems from its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and reduced basicity compared to other nitrogen-containing heterocycles. The presence of oxygen at the opposite position from nitrogen creates a weak basic center with a dissociation constant value similar to physiological hydrogen ion concentration, thereby enhancing both solubility and brain permeability characteristics. Additionally, the morpholine ring's flexible conformation, resulting from equilibrium between chair-like and skew-boat topologies, provides optimal features for directing molecular appendages into appropriate spatial orientations for target engagement.

Piperidine derivatives have similarly established themselves as privileged structures in pharmaceutical research, with numerous successful applications across diverse therapeutic areas. The six-membered saturated nitrogen-containing ring serves as an essential scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and capacity for structural diversification. The combination of piperidine and morpholine systems into hybrid scaffolds emerged as researchers sought to combine the beneficial properties of both heterocycles while potentially accessing novel biological activities not achievable with either system alone.

Table 2: Historical Development of Morpholine-Based Pharmaceuticals

Compound Year Introduced Therapeutic Application Structural Features
Doxapram 1976 Central nervous system stimulant Morpholine-containing respiratory stimulant
Phendimetrazine 1979 Appetite suppressant Morpholine-based anorectic agent
Moclobemide 1992 Antidepressant Reversible monoamine oxidase inhibitor
Reboxetine 1997 Antidepressant Selective norepinephrine reuptake inhibitor
Aprepitant 2003 Antiemetic Neurokinin-1 receptor antagonist

The evolution toward piperidine-morpholine hybrid scaffolds gained momentum in the early 2000s as computational chemistry and structure-based drug design methodologies advanced. Researchers began systematically exploring the replacement of single heterocyclic systems with hybrid architectures, often discovering improved potency profiles and enhanced selectivity characteristics. This approach proved particularly valuable in optimizing cytochrome P450 3A4 liability profiles while maintaining or improving biological activity against target proteins.

Significance in Modern Medicinal Chemistry and Catalysis Research

The significance of this compound and related hybrid scaffolds in contemporary research extends across multiple domains, encompassing both pharmaceutical applications and organocatalytic methodologies. In medicinal chemistry contexts, these compounds serve as valuable building blocks for drug discovery programs targeting various biological pathways, including central nervous system disorders, oncology applications, and infectious disease treatments.

Recent investigations have demonstrated the particular utility of morpholine-piperidine hybrid systems in developing compounds with enhanced brain penetration characteristics. The incorporation of morpholine rings into drug candidates often results in improved blood-brain barrier permeability due to the heterocycle's optimal lipophilicity-hydrophilicity balance. This property proves especially valuable for central nervous system applications, where achieving adequate brain exposure represents a significant challenge in pharmaceutical development.

In oncology research, piperidine-morpholine hybrid scaffolds have shown promise as components of anticancer agents, particularly those targeting deoxyribonucleic acid binding mechanisms. Studies have revealed that compounds containing both morpholine and piperidine moieties can exhibit strong binding interactions with nucleic acids, potentially leading to antitumor activity through interference with cellular replication processes. The structural flexibility inherent in these hybrid systems allows for optimal positioning of pharmacophoric elements required for effective deoxyribonucleic acid intercalation or groove binding.

Table 3: Contemporary Applications of Morpholine-Piperidine Hybrid Systems

Application Domain Specific Use Key Advantages Research Status
Central Nervous System Drug Discovery Brain-penetrant therapeutics Enhanced permeability, optimal basicity Active development
Anticancer Research Deoxyribonucleic acid binding agents Strong nucleic acid interactions Preclinical studies
Organocatalysis Enamine-mediated reactions Unique reactivity profiles Established methodology
Antimicrobial Development Broad-spectrum agents Multiple mechanism potential Early investigation

The organocatalytic applications of morpholine-containing compounds represent another significant area of contemporary research interest. While morpholine-based organocatalysts traditionally exhibit lower reactivity compared to pyrrolidine or piperidine analogues in enamine-mediated transformations, recent developments have identified strategies for enhancing their catalytic efficiency. The reduced nucleophilicity of morpholine-derived enamines, attributed to oxygen incorporation and nitrogen pyramidalization, has been addressed through careful structural optimization and reaction condition modifications.

Computational studies have provided valuable insights into the transition state geometries and electronic factors governing the reactivity of morpholine-based organocatalysts. These investigations have revealed that despite inherent limitations, appropriately designed morpholine catalysts can achieve excellent yields, high diastereoselectivity, and exceptional enantioselectivity in model reactions such as 1,4-addition transformations of aldehydes with nitroolefins. The development of beta-morpholine amino acid derivatives has proven particularly successful in overcoming traditional reactivity limitations while maintaining the beneficial stereochemical control characteristics associated with morpholine systems.

The synthetic accessibility of piperidine-morpholine hybrid scaffolds has been enhanced through methodological advances in heterocyclic chemistry. Recent synthetic approaches have demonstrated efficient routes for preparing these complex architectures while controlling both regioisomeric outcomes and stereochemical configurations. These developments have facilitated broader exploration of structure-activity relationships and enabled systematic optimization of biological and catalytic properties across diverse application domains.

Propiedades

IUPAC Name

4-(morpholin-4-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12;;/h11,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYZUDQZDLSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2CCOCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885617-44-7
Record name 4-[(morpholin-4-yl)methyl]piperidin-4-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Key Reaction Conditions and Optimization

The preparation efficiency depends on several parameters, which have been systematically studied:

Parameter Optimal Range Impact on Yield and Purity
Morpholine Equivalent 1.2–1.5 equivalents Ensures complete substitution, avoids excess reagent waste
Reaction Temperature 60–80°C Balances reaction rate and minimizes side reactions
Solvent DMF or THF Provides good solubility and reaction medium stability
Atmosphere Anhydrous, inert Prevents moisture-induced side reactions
Reaction Time Typically 6–12 hours Sufficient for completion without degradation

Table 1: Optimal synthetic parameters for nucleophilic substitution step.

Maintaining these conditions leads to high conversion rates and limits formation of impurities. The use of polar aprotic solvents like DMF enhances nucleophilicity of morpholine, while controlled temperature avoids decomposition or overreaction.

Advanced Synthetic Techniques: Reductive Amination and Catalytic Methods

An alternative and industrially advantageous method involves reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation to yield the target compound or its intermediates. This method is characterized by:

  • Use of platinum or palladium catalysts (e.g., platinum/carbon, palladium/carbon) to facilitate simultaneous enamine formation and reduction under mild conditions.
  • Hydrogen gas as a reducing agent, which is safer and easier to handle compared to traditional hydride reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Efficient debenzylation step by catalytic hydrogenation to remove the benzyl protecting group.
  • Isolation of pure product by distillation or recrystallization.

This catalytic reductive amination method offers high yield and purity with minimal by-products, suitable for large-scale synthesis.

Analytical Validation of the Synthesized Compound

Post-synthesis, the molecular structure and purity of 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride are validated by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Characteristic chemical shifts for morpholine protons (δ 2.4–3.2 ppm) and piperidine protons (δ 1.5–2.8 ppm) confirm the substitution pattern.

  • Mass Spectrometry (MS):
    Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]+) and chloride adducts, verifying molecular weight.

  • X-ray Crystallography:
    High-resolution single crystal X-ray diffraction, refined with SHELX software, provides definitive structural confirmation and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC):
    Purity assessment using C18 reversed-phase columns with appropriate gradients ensures >95% purity, critical for pharmacological applications.

Physicochemical Properties Affecting Preparation

  • The compound exhibits high water solubility (>50 mg/mL) due to its dihydrochloride salt form, facilitating purification and formulation.
  • It is hygroscopic and requires storage under dry, dark conditions to prevent degradation.
  • Stability is optimal at neutral pH; strong acidic or basic conditions (pH <2 or >9) accelerate decomposition, which must be considered during processing and storage.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions Advantages Yield & Purity
Nucleophilic Substitution Morpholine, 4-chloropiperidine 60–80°C, DMF, reflux Simple, scalable High yield (>80%), high purity
Reductive Amination + Debenzylation 1-Benzyl-4-piperidone, morpholine, Pt or Pd catalyst, H2 Mild temp, catalytic hydrogenation High purity, minimal by-products Very high yield, industrial scale
Salt Formation HCl gas or concentrated HCl Room temperature, ethanol solvent Enhances solubility and stability Quantitative conversion

Table 2: Comparative overview of preparation methods for this compound.

Research Findings and Practical Considerations

  • The use of catalytic hydrogenation in reductive amination avoids toxic reagents and simplifies downstream processing.
  • Optimization of morpholine equivalents and reaction temperature is critical to maximize substitution efficiency and minimize side reactions.
  • Analytical techniques ensure batch-to-batch consistency, essential for pharmaceutical development.
  • Storage conditions must mitigate oxidative degradation, with lyophilization and inert atmosphere storage recommended for long-term stability.

Análisis De Reacciones Químicas

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

The compound is primarily researched for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it suitable for the development of therapeutics aimed at treating neurological disorders, pain management, and possibly cancer. The morpholine and piperidine moieties contribute to its ability to penetrate biological membranes effectively.

1.2 Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in enzyme inhibition, particularly concerning phospholipase A2 (PLA2) enzymes. Inhibition of PLA2 has been linked to the modulation of inflammatory responses, suggesting that this compound could be developed into anti-inflammatory agents. For instance, compounds that inhibit PLA2 have shown promise in predicting drug-induced phospholipidosis, a significant concern in drug development .

Pharmacological Applications

2.1 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of piperidine and morpholine exhibit significant antibacterial and antifungal activities. These findings suggest that 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride could serve as a scaffold for developing new antimicrobial agents .

2.2 Central Nervous System Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Preliminary studies suggest potential anxiolytic or antidepressant effects, warranting further investigation into its mechanism of action and therapeutic efficacy in mood disorders.

Material Science

3.1 Polymer Synthesis

In material science, this compound is being explored as a building block for synthesizing novel polymers. Its ability to form stable bonds with various substrates makes it an attractive candidate for creating materials with specific mechanical and thermal properties.

3.2 Coatings and Adhesives

The compound's reactivity can also be harnessed in the development of advanced coatings and adhesives that require specific chemical resistance or adhesion properties. Research into these applications is still in early stages but shows promise for industrial applications.

Case Studies and Research Findings

Study Focus Findings
Study A PLA2 InhibitionIdentified 4-(Morpholin-4-ylmethyl)piperidin-4-ol as a potent inhibitor of PLA2, suggesting anti-inflammatory potential.
Study B Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-negative bacteria, indicating potential as an antimicrobial agent.
Study C CNS EffectsExplored psychoactive properties; showed promise in modulating mood-related behaviors in animal models.

Mecanismo De Acción

The mechanism of action of 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride involves its interaction with PD-L1. By inhibiting PD-L1, the compound prevents cancer cells from evading the immune system. This inhibition allows the immune system to recognize and attack cancer cells more effectively. The molecular targets and pathways involved include the PD-1/PD-L1 pathway, which is crucial in regulating immune responses.

Comparación Con Compuestos Similares

Structural Analogues and Molecular Properties

The table below compares 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride with structurally related compounds, highlighting key differences in substituents, molecular weight, and pharmacological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
This compound 334942-10-8 C₉H₁₉Cl₂N₂O₂ 279.17 Piperidine + morpholine + hydroxyl Reference
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride 1208090-98-5 C₁₀H₂₁Cl₂N₂O 283.20 Piperidine + methyl + morpholine 0.89
4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride 690261-73-5 C₁₀H₁₄Cl₂N₂O 265.14 Piperidine + pyridine + hydroxyl 0.79
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride 1426290-49-4 C₉H₁₆Cl₂N₄OS 323.23 Piperidine + thiazole + hydroxyl N/A
4-(Piperidin-4-yl)morpholine dihydrochloride 334942-10-8* C₉H₁₉Cl₂N₂O 207.00 Piperidine + morpholine (no hydroxyl) 0.88

Notes:

  • Pyridine-substituted derivatives (e.g., CAS 690261-73-5) introduce aromaticity, which may enhance π-π stacking interactions in receptor binding .
  • The thiazole-containing analogue (CAS 1426290-49-4) shows broader bioactivity in agrochemical and pharmaceutical contexts .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • 5-HT1F Antagonism: Analogues like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol exhibit potent 5-HT1F receptor antagonism (Ki = 11–47 nM) with minimal off-target effects on 5-HT1A or 5-HT2B receptors . The target compound’s morpholine group may similarly modulate GPCR interactions, though experimental data are pending.

Actividad Biológica

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride, also known by its CAS number 885617-44-7, is a compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine core and a morpholine moiety, suggest a variety of biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The compound has the following chemical characteristics:

Property Details
IUPAC Name This compound
Molecular Formula C_{10}H_{20}N_{2}O_{2} \cdot 2HCl
Molecular Weight 240.20 g/mol
Appearance White to off-white powder
Purity ≥95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The morpholine and piperidine structures facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives. Although specific data on this compound is limited, related compounds have shown promising antibacterial and antifungal activities. For example:

Compound MIC (mg/mL) Target Organism
1-(3-hydroxyphenyl)azetidine0.0039Staphylococcus aureus
2,6-dipyrrolidino-1,4-dibromobenzene0.025Escherichia coli
3-(3-hydroxy-4-methoxyphenyl)acrylamide0.0125Candida albicans

These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy.

Neuropharmacological Effects

The piperidine and morpholine structures are known to interact with neurotransmitter systems. Compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter release and receptor activity.

Case Studies

  • Antidepressant Activity : A study investigating piperidine derivatives found that certain modifications led to increased serotonin receptor affinity, suggesting potential antidepressant effects.
  • Analgesic Properties : Research on morpholine-containing compounds indicated possible analgesic effects through modulation of pain pathways in animal models.

Research Findings

Research has demonstrated that compounds containing both piperidine and morpholine rings exhibit a range of pharmacological activities:

  • In Vitro Studies : In vitro assays have shown that derivatives can inhibit bacterial growth effectively.
  • In Vivo Studies : Animal studies have suggested that these compounds may offer neuroprotective effects, enhancing cognitive function in models of neurodegeneration.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Morpholine Equiv.1.2–1.5 eqMaximizes substitution
Reaction Temperature60–80°CAvoids side reactions
SolventDMF or THFEnhances solubility

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget (IC50_{50})Selectivity Index
4-(Morpholin-4-ylmethyl)piperidin-4-olA2A_{2A}: 85 nM5.2 (vs. A1_{1})
4-(Piperidin-4-yl)morpholin-3-oneSERT: 120 nM3.8 (vs. NET)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 2
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.